5-O-(E)-p-Coumaroylquinic Acid Exhibits 4.3-Fold Greater α-Amylase Inhibitory Potency Than Acarbose
In a direct comparative enzymatic assay, 5-O-p-coumaroylquinic acid (5-CQA) demonstrated an IC50 of 69.39 µM against α-amylase, representing a 4.3-fold improvement in potency relative to the clinical standard acarbose (IC50 = 298.07 µM) [1]. The compound acts as a reversible, noncompetitive inhibitor, a kinetic profile that differs from acarbose's competitive inhibition mechanism [1].
| Evidence Dimension | α-Amylase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 69.39 µM |
| Comparator Or Baseline | Acarbose (clinical α-amylase/α-glucosidase inhibitor) = 298.07 µM |
| Quantified Difference | 4.3-fold lower IC50 (higher potency) |
| Conditions | α-Amylase enzyme inhibition assay; IC50 values determined from dose-response curves |
Why This Matters
For researchers developing antidiabetic agents or functional foods targeting postprandial glucose control, the 4.3-fold greater potency of 5-CQA over acarbose translates to lower required concentrations and potentially reduced off-target effects in experimental systems.
- [1] Zhang X, et al. Screening and Characterization of an α-Amylase Inhibitor from Carya cathayensis Sarg. Peel. Foods. 2023;12(24):4425. (acarbose IC50 comparator from: Ha MT, et al. PTP1B and α-glucosidase inhibitory activities of the chemical constituents from Hedera rhombea fruits. Phytochemistry. 2022;197:113106.) View Source
